molecular formula C17H20N4O3S B5279079 1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid

1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid

Cat. No.: B5279079
M. Wt: 360.4 g/mol
InChI Key: DYSQNWQLPFFDKD-UHFFFAOYSA-N
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Description

1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various substrates under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its pyrimidin-2-ylpiperazine moiety, combined with the thiophene ring, enhances its potential as a versatile bioactive compound .

Properties

IUPAC Name

1-(5-propylthiophene-3-carbonyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-4-13-9-12(11-25-13)15(22)21-8-7-20(10-14(21)16(23)24)17-18-5-3-6-19-17/h3,5-6,9,11,14H,2,4,7-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSQNWQLPFFDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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